Cas no 872696-05-4 (4,5-dichloro-2-hydrazinyl-1,3-benzothiazole)

4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with dichloro and hydrazinyl functional groups. This structure confers reactivity useful in synthetic organic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials. The dichloro substitution enhances electrophilic character, while the hydrazinyl group provides nucleophilic reactivity, enabling diverse derivatization pathways. Its stability under standard conditions and compatibility with common solvents facilitate handling in laboratory settings. The compound’s versatility makes it valuable for constructing complex heterocyclic frameworks, with applications in medicinal chemistry for developing biologically active molecules. Proper storage under inert conditions is recommended to maintain its integrity.
4,5-dichloro-2-hydrazinyl-1,3-benzothiazole structure
872696-05-4 structure
Product Name:4,5-dichloro-2-hydrazinyl-1,3-benzothiazole
CAS No:872696-05-4
MF:C7H5Cl2N3S
MW:234.105697393417
CID:870272
PubChem ID:2049846
Update Time:2025-06-13

4,5-dichloro-2-hydrazinyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4,5-DICHLORO-2(3H)-BENZOTHIAZOLONEHYDRAZONE
    • 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole
    • F1908-0019
    • 4,5-Dichloro-2-hydrazino-1,3-benzothiazole
    • 4,5-Dichloro-2-hydrazinylbenzothiazole
    • BB 0246099
    • SR-01000019051-1
    • HMS2535H07
    • 4,5-dichloro-2-hydrazinylbenzo[d]thiazole
    • AKOS002391406
    • SR-01000019051
    • EN300-237661
    • RHSWSCIFRBRYRR-UHFFFAOYSA-N
    • 872696-05-4
    • VS-09709
    • (4,5-dichloro-1,3-benzothiazol-2-yl)hydrazine
    • MLS000724940
    • CS-0267887
    • CHEMBL1498207
    • DTXSID401282649
    • (4,5-Dichloro-benzothiazol-2-yl)-hydrazine
    • SMR000237120
    • Inchi: 1S/C7H5Cl2N3S/c8-3-1-2-4-6(5(3)9)11-7(12-10)13-4/h1-2H,10H2,(H,11,12)
    • InChI Key: RHSWSCIFRBRYRR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2=C1N=C(NN)S2)Cl

Computed Properties

  • Exact Mass: 232.9581237g/mol
  • Monoisotopic Mass: 232.9581237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 79.2Ų

4,5-dichloro-2-hydrazinyl-1,3-benzothiazole Pricemore >>

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Additional information on 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole

Recent Advances in the Study of 4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole (CAS: 872696-05-4)

4,5-Dichloro-2-hydrazinyl-1,3-benzothiazole (CAS: 872696-05-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its benzothiazole core and hydrazine substituent, has been investigated for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this molecule make it a promising scaffold for the development of novel therapeutic agents.

Recent studies have focused on the synthesis and optimization of 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole derivatives to enhance their pharmacological profiles. For instance, researchers have explored modifications to the hydrazine moiety to improve the compound's bioavailability and target specificity. These efforts have led to the identification of several derivatives with potent inhibitory effects against key enzymes involved in disease pathways, such as kinases and proteases. The compound's ability to interact with multiple biological targets underscores its versatility in drug design.

In addition to its therapeutic potential, 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole has also been studied for its role in chemical biology. Its reactive hydrazine group allows for facile conjugation with other molecules, enabling the development of probes for studying protein-ligand interactions and cellular processes. Recent work has demonstrated the utility of this compound in fluorescence labeling and activity-based protein profiling, providing valuable tools for elucidating complex biological mechanisms.

Despite these advancements, challenges remain in the clinical translation of 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole-based therapeutics. Issues such as metabolic stability, toxicity, and formulation need to be addressed to fully realize the compound's potential. Ongoing research is focused on overcoming these hurdles through structural optimization and advanced delivery systems. Collaborative efforts between academia and industry are expected to accelerate the development of this promising class of compounds.

In conclusion, 4,5-dichloro-2-hydrazinyl-1,3-benzothiazole represents a versatile and pharmacologically active scaffold with broad applications in drug discovery and chemical biology. Continued research into its derivatives and mechanisms of action will likely yield novel therapeutic candidates and deepen our understanding of its biological roles. The compound's unique properties position it as a valuable asset in the ongoing quest for innovative treatments for various diseases.

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